n,n-Diisopropyl-3-nitrobenzamide

Medicinal Chemistry ADME Prediction Drug Design

N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8) is a strategic meta-nitro benzamide building block for medicinal chemistry, agrochemical, and materials science R&D. Its unique steric and electronic profile, conferred by the bulky diisopropyl amide and meta-nitro groups, enables privileged scaffold exploration in kinase/protease inhibitor design. High-yielding Vilsmeier synthesis ensures reliable scale-up. Procure this critical intermediate for lead optimization and library synthesis.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 2448-06-8
Cat. No. B1360422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Diisopropyl-3-nitrobenzamide
CAS2448-06-8
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3
InChIKeyUFFKMMNKRCCXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8) for Research: Sourcing the Meta-Nitro Diisopropylbenzamide Building Block


N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8) is a meta-nitro substituted benzamide derivative, characterized by the presence of two isopropyl groups on the amide nitrogen. Its molecular formula is C13H18N2O3, with a molecular weight of 250.29 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science, due to the distinct electronic and steric profile conferred by its specific substitution pattern [1].

Why the 3-Nitro Position and Diisopropyl Group on CAS 2448-06-8 Dictate Unique Reactivity and Application


The meta-nitro substitution pattern in N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8) fundamentally alters its reactivity and physicochemical properties compared to its ortho- and para-nitro isomers, as well as non-alkylated analogs . The steric bulk of the diisopropyl amide group further modulates electronic effects and restricts rotational freedom, impacting molecular recognition and downstream synthetic utility [1]. These structural features create a unique profile that cannot be replicated by simple substitution with other nitrobenzamide derivatives, necessitating its specific procurement for applications where precise molecular geometry and electronic distribution are critical .

Quantitative Evidence for Selecting N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8) Over Structural Analogs


Meta-Nitro Isomer LogP and Polar Surface Area Comparison: Implications for Biological Permeability

The meta-nitro substitution pattern of CAS 2448-06-8 results in a distinct lipophilicity and polar surface area profile compared to its ortho- and para-nitro isomers, which directly impacts predicted membrane permeability . The compound's calculated LogP is 3.38, and its Topological Polar Surface Area (TPSA) is 66.1 Ų . These values differ from the ortho-isomer, which is known for its application in antibody-directed enzyme prodrug therapy (ADEPT) due to its specific activation mechanism , and the para-isomer, which exhibits α-glucosidase inhibitory activity . The unique combination of LogP and TPSA for the meta-isomer positions it as a preferred scaffold when balancing lipophilicity and polarity is critical for target engagement.

Medicinal Chemistry ADME Prediction Drug Design

Synthetic Yield and Protocol for N,N-Diisopropyl-3-nitrobenzamide: A Quantitative Benchmark

A specific, high-yielding synthetic protocol has been established for N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8), enabling its reliable preparation and scale-up [1]. A 2023 publication describes a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the synthesis of the 4-chloro-substituted analog (CAS 352443-08-4), which requires an additional chlorination step and is typically offered at 97% purity, potentially indicating a more complex synthesis or purification pathway . The reported quantitative yield for the target compound provides a clear benchmark for process chemists, ensuring efficient and cost-effective preparation.

Organic Synthesis Process Chemistry Methodology

Commercial Availability and Purity Specification of N,N-Diisopropyl-3-nitrobenzamide

N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8) is readily available from multiple reputable suppliers with a standard high purity of 97% or 98%, ensuring consistency and reproducibility in research applications . This contrasts with the para-isomer, N,N-Diisopropyl-4-nitrobenzamide (CAS 79606-48-7), which is less commonly stocked and may require custom synthesis, leading to longer lead times and higher costs . Furthermore, the 4-chloro analog (CAS 352443-08-4) is also commercially available at 97% purity but introduces an additional halogen functional group, which may not be desired for all synthetic pathways . The broad commercial availability of the 3-nitro isomer at a defined purity makes it the most accessible and cost-effective starting material for research programs focused on the diisopropyl-3-nitrobenzamide scaffold.

Chemical Sourcing Procurement Research Supply

Validated Application Scenarios for N,N-Diisopropyl-3-nitrobenzamide (CAS 2448-06-8) Based on Evidence


Medicinal Chemistry: Scaffold for Kinase and Protease Inhibitor Development

The unique combination of the meta-nitro group and the bulky diisopropyl amide in CAS 2448-06-8 creates a privileged scaffold for probing enzyme active sites, particularly kinases and proteases . The specific LogP and TPSA values (LogP = 3.38, TPSA = 66.1 Ų) are within the optimal range for oral bioavailability, making it a suitable starting point for lead optimization . Researchers can exploit the differential reactivity of the nitro group for further functionalization, such as reduction to an amine for subsequent library synthesis [1].

Organic Synthesis: A Robust Intermediate for Complex Molecule Construction

The established high-yielding synthesis of N,N-Diisopropyl-3-nitrobenzamide under Vilsmeier conditions makes it a reliable and scalable building block for multi-step synthetic routes [2]. Its sterically hindered amide bond provides a unique handle for selective transformations, and the nitro group can be orthogonally manipulated [1]. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials where precise control over molecular architecture is required.

Agrochemical Research: Development of Novel Crop Protection Agents

The compound's physicochemical properties and the potential for further functionalization of the nitro group make it a valuable intermediate in the synthesis of novel agrochemicals [1]. The diisopropyl group can enhance the lipophilicity of the final product, potentially improving its ability to penetrate plant cuticles or insect exoskeletons, a critical factor in the efficacy of many crop protection agents. Its established synthetic route ensures a reliable supply chain for this application [2].

Materials Science: Precursor for Advanced Polymers and Resins

As a stable and reactive benzamide derivative, N,N-Diisopropyl-3-nitrobenzamide can be utilized in the production of specialty chemicals, including polymers and resins [1]. The nitro group can be reduced to an amine, which can then be used as a cross-linking agent or a site for further polymerization. The diisopropyl groups impart steric bulk, which can be leveraged to control polymer chain packing and influence the material's final mechanical and thermal properties.

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